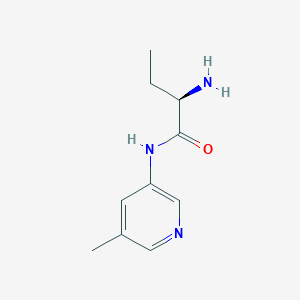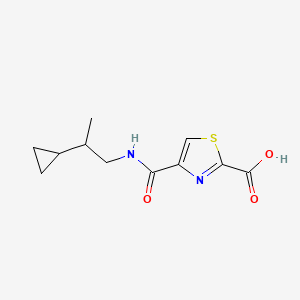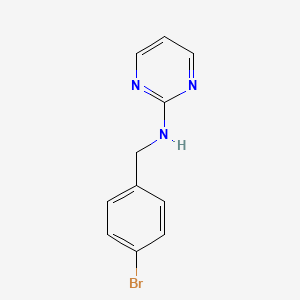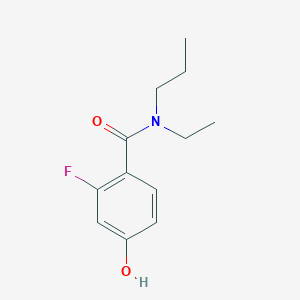![molecular formula C13H17N3O3S B6632521 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile, also known as AMMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. AMMSB is a sulfonamide derivative that has been reported to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For example, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile are diverse and depend on the specific biological system being studied. For example, in vitro studies have shown that 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile can inhibit the proliferation of cancer cells and induce apoptosis. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. Moreover, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to inhibit the replication of HIV-1 and HCV in infected cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological systems. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is its potential toxicity, which may limit its use in certain experimental systems. Moreover, the mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for the study of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile. One potential direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer activity and its potential use in the development of novel cancer therapies. Moreover, the anti-viral activity of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile could be further studied to develop new treatments for HIV-1 and HCV infections. Finally, the mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile could be further elucidated to better understand its biological effects and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile involves the reaction of 4-chloro-3-methylbenzonitrile with morpholine and formaldehyde to yield 4-[2-(aminomethyl)morpholin-4-yl]benzonitrile. This intermediate is then treated with sulfuryl chloride to obtain the final product, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile. The overall yield of this process is around 50%, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to have anti-viral activity against HIV-1 and hepatitis C virus (HCV).
properties
IUPAC Name |
4-[2-(aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-10-6-11(7-14)2-3-13(10)20(17,18)16-4-5-19-12(8-15)9-16/h2-3,6,12H,4-5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXUMAVGSQRKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCOC(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)


![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)





